molecular formula C17H23N5OS B2544647 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1234853-66-7

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2544647
CAS No.: 1234853-66-7
M. Wt: 345.47
InChI Key: VAYULZYTVVGNPG-UHFFFAOYSA-N
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Description

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share structural similarities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-yl-methylamine.

Uniqueness

4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiadiazole ring with a piperidine and pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-5-14-16(24-21-20-14)17(23)19-12-13-7-10-22(11-8-13)15-6-3-4-9-18-15/h3-4,6,9,13H,2,5,7-8,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYULZYTVVGNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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